molecular formula C16H15ClO4 B6409473 3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261964-55-9

3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6409473
CAS RN: 1261964-55-9
M. Wt: 306.74 g/mol
InChI Key: FYNWXCDNKHWFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid, commonly referred to as CEMBA, is an organic compound with a wide range of applications in the scientific research field. CEMBA is a white crystalline solid that is soluble in organic solvents. It has a molecular weight of 245.6 g/mol and a melting point of 135-137°C. CEMBA is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

CEMBA is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments. CEMBA is used as a starting material in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in biochemical and physiological studies to investigate the effects of CEMBA on enzyme activity, gene expression, and cell signaling pathways. In addition, CEMBA is used in laboratory experiments to study the structure and reactivity of organic compounds.

Mechanism of Action

CEMBA has been shown to act as an inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). Inhibition of these enzymes results in the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. CEMBA also has antioxidant properties, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
CEMBA has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In vitro studies have demonstrated that CEMBA can inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. CEMBA has also been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells. In addition, CEMBA has been shown to possess antioxidant properties, which may be responsible for its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

CEMBA is a useful compound for laboratory experiments, as it is relatively inexpensive and easy to synthesize. It is also highly soluble in organic solvents and has a relatively low melting point, making it suitable for a variety of laboratory experiments. However, CEMBA is toxic and should be handled with caution.

Future Directions

Future research on CEMBA should focus on its potential therapeutic applications, such as its use as an anti-inflammatory and anti-cancer agent. In addition, further studies should be conducted to determine the mechanism of action of CEMBA and to identify other potential therapeutic applications. Additionally, further research should be conducted to determine the safety and efficacy of CEMBA in humans. Finally, CEMBA should be further investigated for its potential use in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes.

Synthesis Methods

CEMBA can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with methanol in the presence of sodium ethoxide as a catalyst to form ethyl 2-methoxy-4-chlorobenzoate. The second step is the esterification of ethyl 2-methoxy-4-chlorobenzoate with 2-methoxybenzoic acid in the presence of sodium hydroxide as a catalyst to form CEMBA.

properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-3-21-10-7-8-11(14(17)9-10)12-5-4-6-13(16(18)19)15(12)20-2/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNWXCDNKHWFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691687
Record name 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-ethoxyphenyl)-2-methoxybenzoic acid

CAS RN

1261964-55-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-chloro-4′-ethoxy-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.